molecular formula C24H28Cl2N6O3 B1663705 Jnj 28871063 盐酸盐

Jnj 28871063 盐酸盐

货号: B1663705
分子量: 519.4 g/mol
InChI 键: ZXKZRKQMKNRZNN-GZPZNDDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ 28871063 盐酸盐是一种口服有效的、高度选择性的、ATP 竞争性泛 ErbB 激酶抑制剂。它在抑制表皮生长因子受体和 ErbB2 中功能性重要酪氨酸残基的磷酸化方面显示出显著疗效。 该化合物尤其值得注意的是它能够穿过血脑屏障并在过表达表皮生长因子受体和 ErbB2 的人类肿瘤异种移植模型中表现出抗肿瘤活性 .

科学研究应用

In Vitro Studies

JNJ 28871063 has been shown to effectively inhibit the growth of various cancer cell lines that overexpress EGFR and ErbB2. It selectively targets these receptors without affecting non-ErbB-overexpressing cells, indicating its specificity and potential for reducing off-target effects .

In Vivo Studies

Animal models have demonstrated that JNJ 28871063 can penetrate the blood-brain barrier and accumulate in tumors at higher concentrations than in plasma. This property is particularly beneficial for targeting brain tumors, where traditional therapies often fail due to limited penetration .

Case Studies

  • Efficacy Against Intracranial Tumors
    • A study by Emanuel et al. (2008) highlighted the efficacy of JNJ 28871063 in treating intracranial tumors in mouse models. The compound was administered orally and resulted in significant tumor reduction, demonstrating both bioavailability and therapeutic potential against brain cancers .
  • Combination Therapy
    • Research indicates that JNJ 28871063 may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, pairing it with ERK inhibitors has shown promising results in preclinical models, potentially leading to more effective treatment regimens for resistant cancers .

Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits growth of tumors overexpressing EGFR/ErbB2; effective against brain tumorsEmanuel et al., 2008
Combination TherapiesPotential to enhance efficacy when used with other anti-cancer agentsPatent WO2015095807A1
Research ToolUsed in studies to explore signaling pathways in cancer biologyVarious publications

作用机制

JNJ 28871063 盐酸盐通过抑制 ErbB 受体家族中酪氨酸残基的磷酸化来发挥其作用。这种抑制阻止了负责细胞增殖和存活的下游信号转导途径。该化合物以 22 nM、38 nM 和 21 nM 的 IC50 值靶向表皮生长因子受体、ErbB2 和 ErbB4。 通过穿过血脑屏障,JNJ 28871063 盐酸盐还可以抑制颅内肿瘤,这相对于无法穿透大脑的其他疗法而言具有显著优势 .

准备方法

JNJ 28871063 盐酸盐属于氨基嘧啶肟结构类 。该化合物的合成涉及多个步骤,包括氨基嘧啶核心的形成,以及随后引入肟和其他取代基的功能化。具体的合成路线和反应条件是专有的,并未在公开资料中详细披露。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

JNJ 28871063 盐酸盐经历各种化学反应,主要集中在其与激酶酶的相互作用。该化合物以其对 ErbB 受体家族的抑制活性而闻名,包括表皮生长因子受体、ErbB2 和 ErbB4。这些反应中常用的试剂和条件包括在生理条件下使用 ATP 和激酶酶。 这些反应形成的主要产物是磷酸化蛋白,随后被 JNJ 28871063 盐酸盐抑制 .

相似化合物的比较

JNJ 28871063 盐酸盐因其高选择性、口服生物利用度和能够穿过血脑屏障而独一无二。类似的化合物包括:

这些比较突出了 JNJ 28871063 盐酸盐的独特优势,尤其是它对脑肿瘤的疗效以及它对多个 ErbB 受体的平衡抑制。

生物活性

JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.

  • Molecular Formula : C24_{24}H27_{27}ClN6_{6}O3_3.HCl
  • Molecular Weight : 519.42 g/mol
  • CAS Number : 944342-90-9
  • Purity : ≥ 97% (HPLC)

JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.

In Vitro Activity

In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC50_{50} values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.

In Vivo Activity

Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .

Pharmacokinetics

JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .

Research Findings and Case Studies

Several studies have explored the biological activity of JNJ 28871063:

  • Efficacy Against Intracranial Tumors :
    • In a study published in Molecular Pharmacology, JNJ 28871063 was shown to significantly inhibit tumor growth in intracranial models, demonstrating both target suppression and improved survival rates in treated mice compared to controls .
  • Combination Therapies :
    • Research has indicated potential benefits when combining JNJ 28871063 with other therapeutic agents targeting different pathways involved in cancer progression, particularly in KRas G12C mutant cancers .
  • Pharmacodynamic Studies :
    • A study highlighted the pharmacodynamic properties of JNJ 28871063, revealing its ability to modulate key signaling pathways associated with cancer cell plasticity and metastasis .

Table 1: IC50_{50} Values for JNJ 28871063

Target ReceptorIC50_{50} (nM)
ErbB421
EGFR22
ErbB238

Table 2: Summary of In Vivo Efficacy Studies

Study TypeModel DescriptionOutcome
Tumor-Bearing MiceIntracranial ErbB2-overexpressing tumorsExtended survival compared to controls
Xenograft ModelsHuman tumors overexpressing EGFR/ErbB2Significant tumor growth inhibition

属性

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-GZPZNDDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jnj 28871063 hydrochloride
Reactant of Route 2
Reactant of Route 2
Jnj 28871063 hydrochloride
Reactant of Route 3
Reactant of Route 3
Jnj 28871063 hydrochloride
Reactant of Route 4
Reactant of Route 4
Jnj 28871063 hydrochloride
Reactant of Route 5
Jnj 28871063 hydrochloride
Reactant of Route 6
Reactant of Route 6
Jnj 28871063 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。